Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)-
Description
Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- is a synthetic nucleoside analog characterized by two key modifications:
- Dideoxy backbone: Removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar, a feature shared with antiviral dideoxynucleosides (e.g., ddCyd, ddAdo) .
- Trifluoromethyl substitution: A -CF₃ group at the 2-position of the adenine base, which enhances lipophilicity and may influence receptor binding or metabolic stability .
This compound combines strategies to resist enzymatic degradation (via dideoxy modification) and optimize target engagement (via trifluoromethyl substitution).
Properties
CAS No. |
122970-33-6 |
|---|---|
Molecular Formula |
C11H12F3N5O2 |
Molecular Weight |
303.24 g/mol |
IUPAC Name |
[(2S,5R)-5-[6-amino-2-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H12F3N5O2/c12-11(13,14)10-17-8(15)7-9(18-10)19(4-16-7)6-2-1-5(3-20)21-6/h4-6,20H,1-3H2,(H2,15,17,18)/t5-,6+/m0/s1 |
InChI Key |
HFTHCPWQUGSNNL-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- typically involves the selective removal of hydroxyl groups from adenosine followed by the introduction of a trifluoromethyl group. One common method includes:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents like tributyltin hydride and a radical initiator.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at the 2' position enhances electrophilic character, facilitating nucleophilic substitution. Key reactions include:
-
Sodium hydride (NaH) is commonly used to deprotonate nucleophilic sites, enabling alkylation.
-
Phosphoramidate derivatives demonstrate improved metabolic stability and enzymatic resistance .
Oxidation and Reduction
The ribose backbone and trifluoromethyl group participate in redox reactions:
| Reaction Type | Conditions/Reagents | Products | Source |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic/neutral conditions) | Ketones or carboxylic acid derivatives | |
| Reduction | LiAlH₄ | Alcohols from carbonyl intermediates |
-
Oxidation with KMnO₄ selectively targets sugar moieties, forming ketones or acids depending on conditions.
-
Reduction via LiAlH₄ is critical for synthesizing hydroxylated intermediates.
Stability Under Acidic Conditions
The trifluoromethyl group stabilizes the glycosidic bond against acid-catalyzed hydrolysis:
| Compound | Conditions | Degradation Rate | Source |
|---|---|---|---|
| 2'-CF₃-ddA | 0.1 M HCl, 37°C | <5% cleavage in 24 h | |
| 2',3'-Dideoxyadenosine (ddA) | 0.1 M HCl, 37°C | >90% cleavage in 24 h |
-
The electron-withdrawing -CF₃ group reduces protonation at the sugar's anomeric carbon, delaying glycosidic bond cleavage .
Enzymatic Resistance
The compound exhibits resistance to adenosine deaminase (ADA), a key metabolic enzyme:
| Compound | ADA Exposure | Deamination Rate | Source |
|---|---|---|---|
| 2'-CF₃-ddA | 2 U/mL ADA, 37°C | No detectable deamination | |
| 3'-Deoxyadenosine (3'-dA) | 2 U/mL ADA, 37°C | Complete in 2 minutes |
-
Structural modifications hinder ADA’s access to the N⁶-amino group of adenine, preventing conversion to inosine analogs .
Comparative Reactivity with Analogs
The 2'-CF₃ substitution differentiates reactivity from related nucleosides:
Mechanistic Insights
-
Substitution Reactions : The -CF₃ group increases the electrophilicity of adjacent carbons, promoting nucleophilic attack at the 2' position.
-
Oxidative Pathways : Oxidation primarily targets the ribose moiety, with the -CF₃ group stabilizing transition states via inductive effects.
-
Enzymatic Stability : Steric hindrance from the -CF₃ group disrupts ADA’s active-site binding, as shown in surface plasmon resonance studies .
Scientific Research Applications
Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of novel materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Adenosine, 2’,3’-dideoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues and Modifications
Table 1: Key Structural Features of Analogous Nucleosides
Key Observations :
- The dideoxy backbone eliminates sites for phosphorylation by cellular kinases, reducing activation to toxic metabolites compared to monodeoxy analogs .
- Trifluoromethyl at the 2-position may mimic hydrophobic interactions seen in salicylanilide antimicrobials, where CF₃ groups improve potency (MIC 0.25–0.5 µg/mL) .
Key Observations :
- Trifluoromethyl-substituted compounds often exhibit enhanced potency due to increased hydrophobic interactions or electron-withdrawing effects. For example, 3’-CF₃ salicylanilides show MIC values as low as 0.031 µg/mL against MDR S. aureus .
- A3 adenosine receptor antagonists with CF₃ groups (e.g., pyrazolo-triazolo-pyrimidines) achieve nanomolar affinity (Ki ~8 nM) and high selectivity, suggesting the trifluoromethyl group in adenosine analogs could similarly optimize receptor binding .
Metabolic Stability and Cytotoxicity
Biological Activity
Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- is a synthetic nucleoside analog that has garnered attention in medicinal chemistry and biochemistry due to its unique structural modifications. This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the presence of a trifluoromethyl group at the 2' position. These alterations significantly influence its chemical behavior and biological activity, making it a subject of extensive research.
Structural Characteristics
The structural modifications of adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- enhance its interaction with biological targets. The trifluoromethyl group improves binding stability compared to non-modified adenosine analogs, suggesting potential for higher efficacy in therapeutic applications. The following table summarizes key features and comparisons with related compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- | Trifluoromethyl group at the 2' position | Enhanced binding stability and biological activity |
| 2',3'-Dideoxyadenosine | Lacks trifluoromethyl group | Standard nucleoside analog |
| 2',3'-Dideoxy-3'-(trifluoromethyl)adenosine | Trifluoromethyl group at the 3' position | Different functional group |
| 2',3'-Dideoxy-5-fluoroadenosine | Fluoro group at the 5' position | Different halogen substitution |
Biological Activity
Research indicates that adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- exhibits promising antiviral properties . Its structural similarity to natural nucleosides allows it to potentially inhibit viral replication and modulate various cellular processes. Studies employing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated its ability to interact effectively with enzymes and receptors involved in nucleic acid metabolism .
Case Studies
- Antiviral Activity : In vitro studies have shown that this compound can inhibit the replication of certain viruses, suggesting its utility as a therapeutic agent against viral infections .
- Gene Silencing Applications : Research involving gapmer antisense oligonucleotides (AONs) containing this compound has demonstrated its capacity to mediate gene silencing effectively. The incorporation of adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- into AONs resulted in improved stability and enhanced target sequence selectivity, addressing challenges associated with off-target effects in therapeutic applications .
Mechanistic Insights
The mechanisms underlying the biological activity of adenosine, 2',3'-dideoxy-2-(trifluoromethyl)- are still under investigation. However, preliminary findings suggest that its modifications may alter the thermal stability of duplexes formed with oligodeoxynucleotides (ODNs), thereby affecting their biological functions . The trifluoromethyl modification appears to stabilize interactions with biological targets, which could enhance therapeutic efficacy.
Q & A
Q. What experimental approaches elucidate the compound’s impact on nucleotide salvage pathways or DNA repair mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
